molecular formula C18H10N2 B14469965 2-(Phenanthren-9-ylmethylidene)propanedinitrile CAS No. 72731-15-8

2-(Phenanthren-9-ylmethylidene)propanedinitrile

Cat. No.: B14469965
CAS No.: 72731-15-8
M. Wt: 254.3 g/mol
InChI Key: HAVRHASXEFDNNL-UHFFFAOYSA-N
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Description

2-(Phenanthren-9-ylmethylidene)propanedinitrile is an organic compound with the molecular formula C17H10N2 This compound is characterized by the presence of a phenanthrene moiety linked to a propanedinitrile group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenanthren-9-ylmethylidene)propanedinitrile typically involves the condensation of phenanthrene-9-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenanthren-9-ylmethylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives like alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or halides in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Substituted phenanthrene derivatives with various functional groups.

Scientific Research Applications

2-(Phenanthren-9-ylmethylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(Phenanthren-9-ylmethylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s phenanthrene moiety allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylmethylene)propanedinitrile: Similar structure but with a phenyl group instead of a phenanthrene moiety.

    2-(Naphthylmethylene)propanedinitrile: Contains a naphthalene group instead of phenanthrene.

    2-(Anthracen-9-ylmethylene)propanedinitrile: Features an anthracene moiety.

Uniqueness

2-(Phenanthren-9-ylmethylidene)propanedinitrile is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where its structural features can be exploited for desired outcomes.

Properties

CAS No.

72731-15-8

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

IUPAC Name

2-(phenanthren-9-ylmethylidene)propanedinitrile

InChI

InChI=1S/C18H10N2/c19-11-13(12-20)9-15-10-14-5-1-2-6-16(14)18-8-4-3-7-17(15)18/h1-10H

InChI Key

HAVRHASXEFDNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C#N)C#N

Origin of Product

United States

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